

Capmatinib absorption distribution metabolism excretion

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Compound Focus: Capmatinib Hydrochloride

CAS No.: 1865733-40-9

Cat. No.: S9103187

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ADME Profile & Pharmacokinetic Parameters

The table below summarizes the key quantitative ADME data for Capmatinib from a study involving healthy male volunteers after a single 600 mg oral dose of ¹⁴C-labeled capmatinib [1].

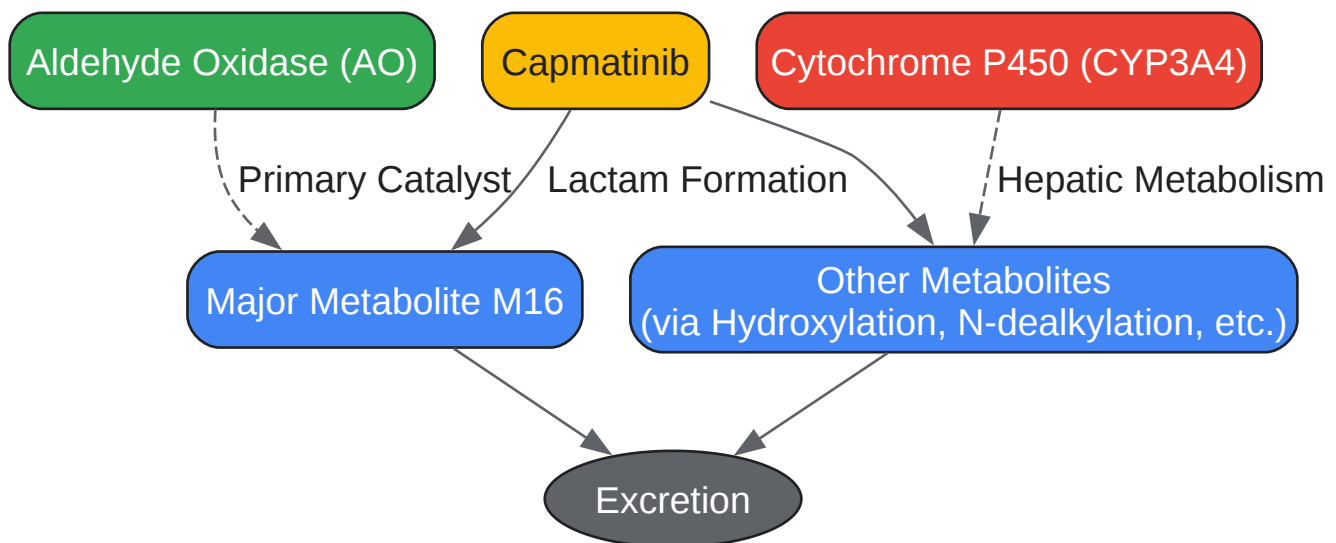
Parameter	Value / Finding
Absorption	
Extent of Absorption	~50% (49.6%) [1]
Tmax (Median)	2 hours [1]
Distribution	
Apparent Volume of Distribution (Vz/F)	473 L (Geometric Mean) [1]
Plasma Radioactivity (Parent Compound)	42.9% ± 2.9% [1]
Metabolism	
Major Metabolite	M16 (formed via lactam formation) [1]

Parameter	Value / Finding
Primary Metabolizing Enzyme (M16)	Aldehyde Oxidase (AO) [1]
Major CYP Enzyme	CYP3A4 [1]
Elimination	
Plasma Elimination Half-life	7.84 hours (Mean) [1]
Primary Excretion Routes	Feces (~78%, 42% as metabolites), Urine (~22%) [1]
Recovery (within 7 days)	~100% of administered radioactivity [1]

Metabolic Pathways and Experimental Protocols

Capmatinib undergoes extensive metabolism in the body. The major metabolic reactions include **lactam formation, hydroxylation, N-dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation, and glucuronidation** [1].

The following diagram illustrates the primary metabolic pathways and the key enzymes involved:



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Key Experimental Methodologies

The data in the ADME study was generated using the following key experimental protocols [1]:

- **Clinical Study Design:** A single oral dose of 600 mg ¹⁴C-labeled capmatinib was administered to six healthy male volunteers.
- **Sample Collection and Analysis:** Mass balance was determined by measuring total radioactivity in blood, plasma, urine, and feces over a 7-day period.
- **Metabolite Profiling and Identification:** Metabolite profiles in plasma, urine, and feces were generated using **High-Performance Liquid Chromatography (HPLC)** coupled with **radiometric detection**. Metabolite structures were elucidated using **mass spectrometry (MS)** and by comparison with synthetically derived reference compounds.
- **In Vitro Enzyme Phenotyping:**
 - **CYP Phenotyping:** The role of specific cytochrome P450 enzymes was investigated using **human liver microsomes (HLM)** with chemical inhibitors and recombinant CYP enzymes.
 - **Aldehyde Oxidase Phenotyping:** The formation of the major metabolite M16 was studied in **human liver cytosol (HLC)** with specific inhibitors to identify the responsible enzyme.

Research and Clinical Considerations

- **Hepatotoxicity Risk:** Be aware that capmatinib is associated with a risk of hepatotoxicity. Clinical monitoring of liver tests is recommended before treatment, every 2 weeks during the first 3 months, and monthly thereafter [2].
- **Drug-Drug Interactions:** Since CYP3A4 is involved in capmatinib's metabolism, co-administration with strong CYP3A4 inhibitors or inducers may require dose adjustments [2]. Capmatinib is also a substrate of aldehyde oxidase [1].

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References

1. Absorption, Distribution, Metabolism, and Excretion of ... [pubmed.ncbi.nlm.nih.gov]
2. Capmatinib - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

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